molecular formula C12H13NO2 B2998206 [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol CAS No. 874468-51-6

[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol

Cat. No.: B2998206
CAS No.: 874468-51-6
M. Wt: 203.241
InChI Key: DKEGWDUJJTYEMQ-UHFFFAOYSA-N
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Future Directions

The future directions of “[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol” are not clear from the available information. As a unique chemical provided to early discovery researchers, it may have potential applications in various fields of research .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The compound likely participates in Suzuki–Miyaura (SM) coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling, the compound could be involved in the formation of new carbon-carbon bonds . This process could potentially affect various biochemical pathways depending on the specific reactants and products involved.

Pharmacokinetics

The compound’s potential involvement in sm coupling reactions suggests that its bioavailability could be influenced by factors such as its stability, reactivity, and the presence of suitable catalysts .

Result of Action

Its potential role in sm coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which could have various downstream effects depending on the specific context.

Action Environment

The action, efficacy, and stability of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol are likely influenced by various environmental factors. For instance, the success of SM coupling reactions depends on factors such as the presence of a suitable palladium catalyst, the nature of the organoboron reagent, and the reaction conditions .

Properties

IUPAC Name

[5-(3-amino-2-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGWDUJJTYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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